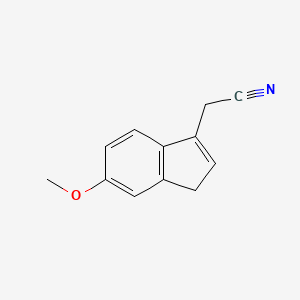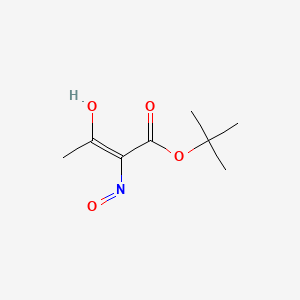
Dysprosium156
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dysprosium is a rare-earth metal of the lanthanide series of the periodic table . It is a relatively hard metal and is silvery white in its pure form . It is quite stable in air, remaining shiny at room temperature . Dysprosium turnings ignite easily and burn white-hot .
Synthesis Analysis
Dysprosium oxide nanoparticles were prepared using the combustion method . The innovative aspect of this method is the preparation of dysprosium oxide nanoparticles without applying calcination temperature . To study the effect of heating and annealing on the structure of dysprosia, three different calcination temperatures, 450, 550, and 650 °C were applied on the no-calcined sample .Molecular Structure Analysis
Dysprosium-156 is an isotope of Dysprosium . It has a mass number of 156, which is the number of nucleons (protons and neutrons) in the atom . It has an atomic number of 66, which is the number of protons in the atom . It has 90 neutrons .Chemical Reactions Analysis
Dysprosium reacts with acids, air, and halogens . It dissolves readily in dilute sulphuric acid, forming Dy (III) ions and hydrogen gas . Dysprosium metal tarnishes slowly in air and burns readily, forming dysprosium (III) oxide . Dysprosium reacts with all the halogens, forming the corresponding dysprosium (III) halides . It also reacts slowly with cold water, and quite quickly with hot water, forming dysprosium hydroxide .Physical And Chemical Properties Analysis
Dysprosium appears as a silvery, lustrous, and soft metal . It possesses excellent stability at room temperature and usually gets oxidized in the presence of oxygen . It has a melting point of 1412°C, a boiling point of 2567°C, and a density of 8.55 g/cm³ .Safety and Hazards
将来の方向性
The demand for dysprosium is growing rapidly due to its critical role in high-strength magnets, wind turbines, and electric vehicles . Future directions include developing efficient recycling processes for dysprosium from end-of-life products and manufacturing waste . This could reduce dependence on mined resources and mitigate environmental impacts .
Relevant Papers
- “Investigation of ac-Stark shifts in excited states of dysprosium relevant to testing fundamental symmetries” presents measurements of the differential polarizability between the nearly degenerate, opposite parity states in atomic dysprosium .
- “Dysprosium ion effect on the structural, optical, and dielectric characteristics of epoxy resin polymer composite panels for use as a transducer material” presents the synthesis and study of their structural, optical, series, and parallel capacitance and their series resistance of epoxy resin polymer composite (ERPC) panels incorporated with the variation in wt% of dysprosium ions .
特性
CAS番号 |
15720-39-5 |
|---|---|
製品名 |
Dysprosium156 |
分子式 |
C13H19NO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)
